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Compound of Interest

Compound Name: LGD-6972 sodium

Cat. No.: B608554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research and clinical

investigation into the use of LGD-6972 (also known as RVT-1502), a selective, orally

bioavailable small molecule glucagon receptor antagonist (GRA), in combination with

metformin for the treatment of Type 2 Diabetes Mellitus (T2DM). The information is compiled

from preclinical and Phase 2 clinical trial data.

Introduction and Rationale
Type 2 Diabetes Mellitus is characterized by hyperglycemia resulting from insulin resistance

and inadequate insulin secretion. Inappropriately elevated levels of the hormone glucagon

contribute significantly to this hyperglycemic state by stimulating excessive hepatic glucose

production (HGP).[1][2] Metformin, the first-line therapy for T2DM, primarily reduces HGP

through activation of AMP-activated protein kinase (AMPK).

LGD-6972 offers a complementary mechanism of action. By selectively antagonizing the

glucagon receptor (GCGR) in the liver, it directly blocks the signaling pathway that leads to

glucagon-mediated gluconeogenesis and glycogenolysis.[3][4] The combination of LGD-6972

and metformin thus targets hepatic glucose output through two distinct and potentially

synergistic pathways, providing a strong rationale for their co-administration in patients with

T2DM inadequately controlled on metformin alone.[5][6]
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Mechanism of Action
LGD-6972 competitively binds to the glucagon receptor with high affinity and selectivity, which

in turn suppresses the production of cyclic AMP (cAMP) and subsequent glucose output from

hepatocytes.[3][7] Metformin's primary effect is the reduction of HGP, although it also improves

peripheral insulin sensitivity. The dual-pronged approach of inhibiting glucagon's action and

enhancing insulin's effectiveness provides a robust method for glycemic control.
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Caption: Combined mechanism of LGD-6972 and Metformin on hepatic glucose production.
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Summary of Key Research Findings
A pivotal Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy

and safety of LGD-6972 in T2DM patients who were inadequately controlled on a stable dose

of metformin.[1][8] Patients were administered 5 mg, 10 mg, or 15 mg of LGD-6972, or a

placebo, once daily for 12 weeks.[2]

The study demonstrated statistically significant, dose-dependent improvements in glycemic

control for all LGD-6972 cohorts compared to placebo.[5]

Table 1: Key Efficacy Endpoints at 12 Weeks

Parameter Placebo (n=41)
5 mg LGD-
6972 (n=43)

10 mg LGD-
6972 (n=40)

15 mg LGD-
6972 (n=42)

Mean Change

in HbA1c from

Baseline (%)[1]
-0.15 -0.90* -0.92* -1.20*

Mean Change in

Fasting Plasma

Glucose (FPG)

from Baseline

(mg/dL)[1][2]

- -30.1 to -39.3* -30.1 to -39.3* -30.1 to -39.3*

Proportion of

Patients

Achieving HbA1c

<7.0%[8]

19.5% 39.5%** 39.5%** 45.0%**

*p < 0.0001 vs. placebo **p ≤ 0.02 vs. placebo

LGD-6972 was found to be safe and well-tolerated when added to metformin therapy.[1][5]

Table 2: Summary of Safety Profile
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Finding Observation

Hypoglycemia

Low incidence of mild, patient-reported
events (8 total); no severe hypoglycemia
was observed.[1][2][8]

Liver Function

Mild, reversible increases in mean

aminotransferase levels (ALT and AST) were

noted, but group means remained below the

upper limit of normal. These changes were not

dose-related or associated with increases in

bilirubin.[1][8]

| Lipids, Blood Pressure, Body Weight | No consistent, time- or dose-related changes were

observed compared to the placebo group.[1][2][8] |

Treatment with LGD-6972 led to notable changes in key hormones involved in glucose

homeostasis.

Table 3: Key Pharmacodynamic Changes from Baseline

Parameter Observation

Fasting Glucagon 1.9 to 3.1-fold increase.[1][2]

Total GLP-1 1.3 to 1.4-fold increase.[1][2]

| Active GLP-1 | 1.1 to 1.4-fold increase.[1][2] |

Experimental Protocols
The following protocols are representative of the methodologies used to evaluate the

combination of LGD-6972 and metformin.

This protocol describes a typical study to assess the glucose-lowering effects of LGD-6972 with

metformin in a diabetic animal model, such as the db/db mouse.[6]
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Animal Model: Male db/db mice (8-10 weeks old) with established hyperglycemia (fasting

blood glucose > 250 mg/dL).

Acclimatization: House animals for at least one week under standard conditions (12-h

light/dark cycle, controlled temperature and humidity) with ad libitum access to standard

chow and water.

Grouping and Randomization: Randomize mice into four treatment groups (n=8-10 per

group) based on baseline body weight and fasting blood glucose:

Group 1: Vehicle control (e.g., 0.5% methylcellulose)

Group 2: Metformin (e.g., 150 mg/kg, oral gavage)

Group 3: LGD-6972 (e.g., 10 mg/kg, oral gavage)

Group 4: Metformin (150 mg/kg) + LGD-6972 (10 mg/kg)

Dosing Regimen: Administer treatments once daily via oral gavage for 28 days.

Endpoint Measurements:

Fasting Blood Glucose: Measure weekly from tail vein blood after a 6-hour fast using a

glucometer.

Oral Glucose Tolerance Test (OGTT): Perform on Day 28. After a 6-hour fast, administer a

2 g/kg glucose solution via oral gavage. Measure blood glucose at 0, 15, 30, 60, and 120

minutes post-glucose challenge.

HbA1c: Collect terminal blood samples via cardiac puncture into EDTA tubes for HbA1c

analysis.

Body Weight: Record weekly.

Data Analysis: Analyze data using ANOVA followed by a post-hoc test (e.g., Tukey's) to

compare between groups. Calculate the area under the curve (AUC) for the OGTT. A p-value

< 0.05 is considered statistically significant.
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This protocol is based on the design of the clinical trial for LGD-6972 (RVT-1502).[1][6][8]

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled,

parallel-group study.[6]

Participant Population:

Inclusion Criteria: Adults (18-75 years) with T2DM, HbA1c between ≥7.0% and ≤10.5%, on

a stable dose of metformin monotherapy (≥1500 mg/day) for at least 8 weeks prior to

screening.[1][2]

Exclusion Criteria: History of type 1 diabetes, significant renal or hepatic impairment, use

of other anti-diabetic agents within 8 weeks of screening.

Screening and Run-in Period: A 2-week screening period to confirm eligibility, followed by a

2-week single-blind placebo run-in period to ensure compliance.

Randomization and Blinding: Eligible participants are randomized in a 1:1:1:1 ratio to one of

four treatment arms. Both participants and investigators are blinded to the treatment

allocation.

Arm 1: Placebo, once daily

Arm 2: LGD-6972 5 mg, once daily

Arm 3: LGD-6972 10 mg, once daily

Arm 4: LGD-6972 15 mg, once daily

Treatment Period: 12 weeks of daily oral administration of the assigned investigational

product, in addition to their ongoing stable metformin dose.[1]

Assessments and Endpoints:

Primary Endpoint: Change from baseline in HbA1c at Week 12.[6][8]

Secondary Endpoints:
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Change from baseline in Fasting Plasma Glucose (FPG) at Week 12.[6][8]

Proportion of subjects achieving HbA1c < 7.0%.

Changes in fasting insulin, glucagon, and total and active GLP-1.[6]

Changes in lipid profile, blood pressure, and body weight.[6]

Safety Assessments: Monitor adverse events (AEs), serious adverse events (SAEs), vital

signs, ECGs, and clinical laboratory tests (including liver function tests) throughout the

study.

Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat

(ITT) population using an analysis of covariance (ANCOVA) model, with treatment as a factor

and baseline HbA1c as a covariate.
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Phase 2 Clinical Trial Workflow

12-Week Double-Blind Treatment Period

Screening Period (2 Weeks)
- Assess Inclusion/Exclusion Criteria

- Baseline Labs

Placebo Run-in (2 Weeks)
- Ensure Compliance

Randomization (1:1:1:1)

Placebo + Metformin

Arm 1

LGD-6972 (5mg) + Metformin

Arm 2

LGD-6972 (10mg) + Metformin

Arm 3

LGD-6972 (15mg) + Metformin

Arm 4

End of Study Assessment (Week 12)
- Primary & Secondary Endpoints

- Safety Follow-up
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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